N'-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide
Overview
Description
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide involves several steps. One common synthetic route includes the condensation of 5-bromoindole-2-carboxylic acid hydrazone with quinoline-2-carbohydrazide under specific reaction conditions . The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide involves its interaction with molecular targets such as VEGFR-2 tyrosine kinase . By inhibiting this kinase, the compound can disrupt the signaling pathways involved in angiogenesis, leading to reduced tumor growth and proliferation. The compound may also induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide can be compared with other indole derivatives such as:
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit inhibitory effects on VEGFR-2 tyrosine kinase and have similar biological activities.
Indole-3-acetic acid: A plant hormone with different biological functions but similar structural features.
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: Another indole derivative with potential therapeutic applications.
The uniqueness of N’-[(3Z)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-2-carbohydrazide lies in its specific structural features and its potent inhibitory effects on VEGFR-2 tyrosine kinase, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)iminoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4O2/c26-18-11-13-22-19(14-18)23(25(32)30(22)15-16-6-2-1-3-7-16)28-29-24(31)21-12-10-17-8-4-5-9-20(17)27-21/h1-14,32H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRXCFHJWMRYOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=NC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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